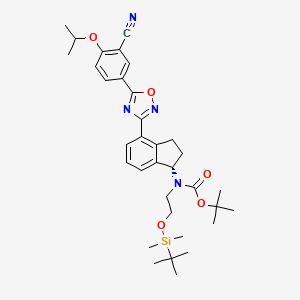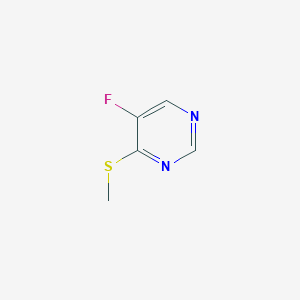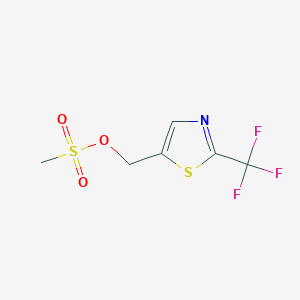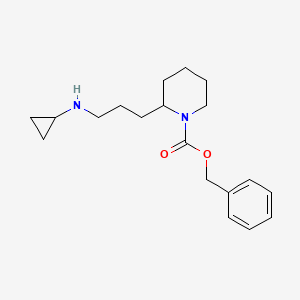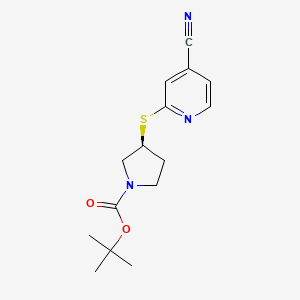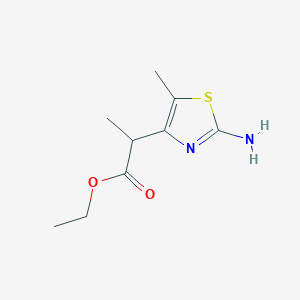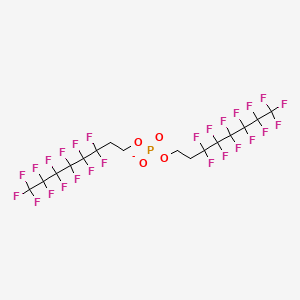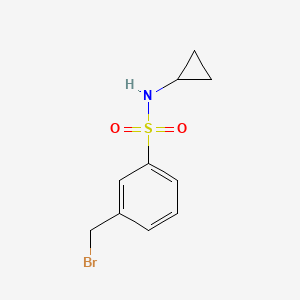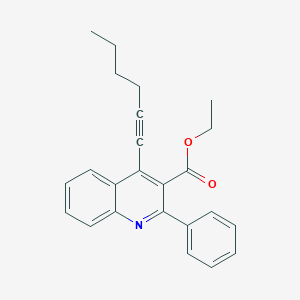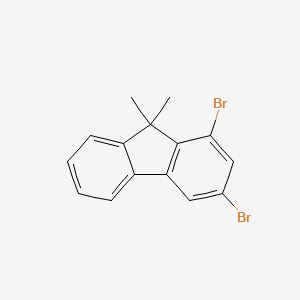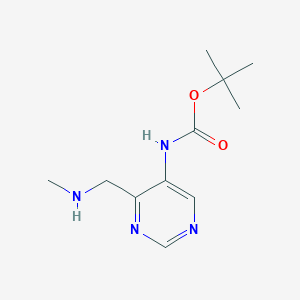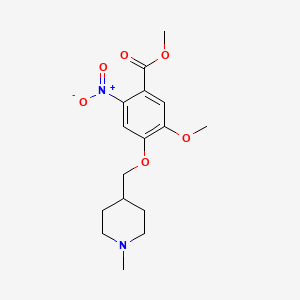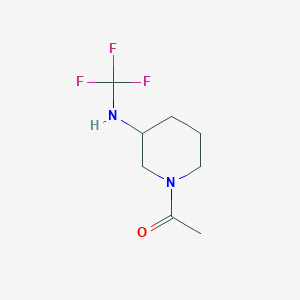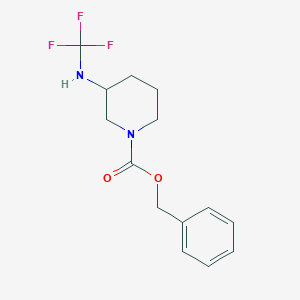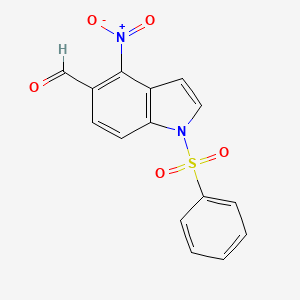
1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde is a complex organic compound with the molecular formula C14H10N2O4S. This compound is characterized by the presence of a nitro group, a phenylsulfonyl group, and an indole ring system, making it a valuable intermediate in various chemical syntheses and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 1-(phenylsulfonyl)-1H-indole, followed by formylation at the 5-position of the indole ring. The nitration process often employs nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids under controlled temperatures to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and formylation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Aminophenylsulfonyl indole derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the aldehyde group.
Substituted indole derivatives: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenylsulfonyl group may enhance the compound’s stability and facilitate its binding to specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitro-1-(phenylsulfonyl)-1H-indole: Lacks the aldehyde group but shares similar chemical properties.
4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyridine ring instead of an indole ring.
Alpha-fluoro-alpha-nitro(phenylsulfonyl)methane: Contains a fluorine atom and exhibits different reactivity due to the presence of the fluorine substituent.
Uniqueness
4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which provide versatile reactivity for various chemical transformations. Its structure allows for targeted modifications, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
827607-94-3 |
|---|---|
Molekularformel |
C15H10N2O5S |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-nitroindole-5-carbaldehyde |
InChI |
InChI=1S/C15H10N2O5S/c18-10-11-6-7-14-13(15(11)17(19)20)8-9-16(14)23(21,22)12-4-2-1-3-5-12/h1-10H |
InChI-Schlüssel |
YIAOBVBZZZBTSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


